N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylbutanamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylbutanamide is a chemical compound that belongs to the class of phenylbutanamides This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylbutanamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylbutanamides.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylbutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylbutanamide can be compared with other similar compounds, such as:
- N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its distinct butanamide moiety, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C14H20ClNO3 |
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Molecular Weight |
285.76 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-6-14(2,3)13(17)16-10-8-11(18-4)9(15)7-12(10)19-5/h7-8H,6H2,1-5H3,(H,16,17) |
InChI Key |
GVNVXFNQJZWEKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
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